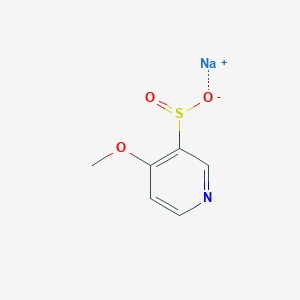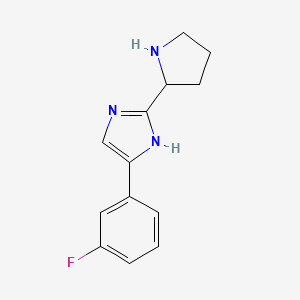![molecular formula C9H15N3S B13176198 2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13176198.png)
2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine is a heterocyclic compound that features a thiopyrano and pyrazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiopyranone derivative with a hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a polar solvent like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed.
化学反応の分析
Types of Reactions
2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyrano ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazole ring or the thiopyrano ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring systems.
科学的研究の応用
2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine: shares similarities with other heterocyclic compounds such as imidazoles, quinolines, and pyrroles.
Imidazoles: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Quinolines: Used in the treatment of malaria and other diseases.
Pyrroles: Found in many natural products and pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combined thiopyrano and pyrazole ring system, which imparts distinct chemical and biological properties
特性
分子式 |
C9H15N3S |
|---|---|
分子量 |
197.30 g/mol |
IUPAC名 |
2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3S/c1-6(2)12-9(10)7-5-13-4-3-8(7)11-12/h6H,3-5,10H2,1-2H3 |
InChIキー |
DBYFHMUJNYZGQV-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=C2CSCCC2=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



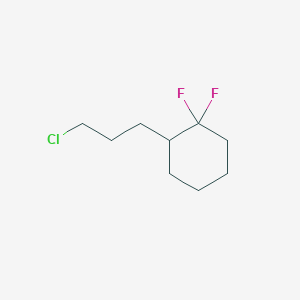
![Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13176122.png)
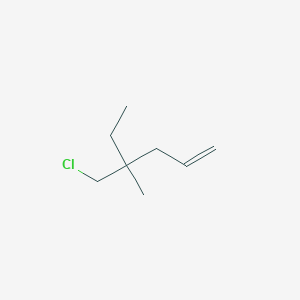

![2-(4-Fluorophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13176139.png)
![5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13176140.png)
![7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid](/img/structure/B13176141.png)
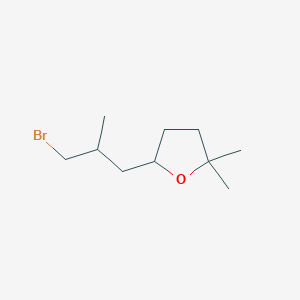
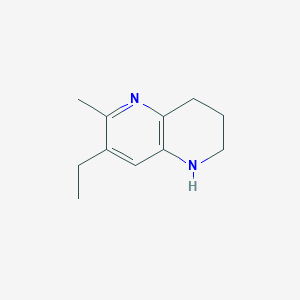
![Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13176166.png)
![2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane](/img/structure/B13176168.png)
